molecular formula C17H16N2O4 B6428338 3-({[2,3'-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea CAS No. 2034343-55-8

3-({[2,3'-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea

Cat. No. B6428338
CAS RN: 2034343-55-8
M. Wt: 312.32 g/mol
InChI Key: OWYJSCHCZGFLKT-UHFFFAOYSA-N
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Description

The compound “3-({[2,3’-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea” is a urea derivative with a bifuran and a methoxyphenyl group. Urea derivatives are known for their chemically stable urea linkage, which can be employed for protection/deprotection of amino groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, urea synthesis generally involves the reaction of nitrogen and hydrogen to form ammonia, followed by the reaction of ammonia with carbon dioxide .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a urea core, with a bifuran group and a methoxyphenyl group attached. Urea itself has a planar structure with two amine (-NH2) groups attached to a carbonyl (C=O) group .


Chemical Reactions Analysis

Urea and its derivatives can undergo a variety of reactions. For example, urea can react with nitrous acid to produce carbon dioxide, nitrogen gas, and water .

Mechanism of Action

The mechanism of action of urea derivatives can vary widely depending on their structure and the context in which they are used. For example, in the context of amine protection, the urea linkage can provide stability under acidic, alkaline, and aqueous conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Urea is generally considered safe for use in skincare products .

Future Directions

The future directions for research into this compound could involve further exploration of its synthesis, properties, and potential applications. For example, urea derivatives with stable linkages could be explored for their potential as new classes of protecting groups .

properties

IUPAC Name

1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-16-5-3-2-4-14(16)19-17(20)18-10-13-6-7-15(23-13)12-8-9-22-11-12/h2-9,11H,10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYJSCHCZGFLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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